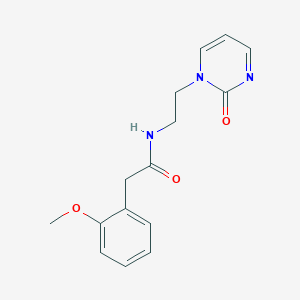

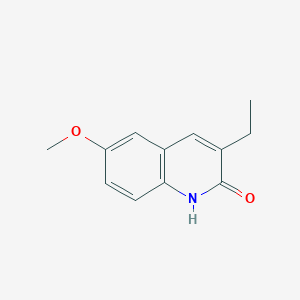

2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-isoindole-1,3-dione” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C18H22N4O3S2 and a molecular weight of 406.53 .

Synthesis Analysis

The synthesis and characterization of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was reported in a study . The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . Further stabilization of the supramolecular assembly is due to C-H⋯π interactions with H⋯π distances from 2.73 to 2.97 Å .Scientific Research Applications

Synthesis and Structural Characterization

Aromatic hydrazones derived from this compound have been synthesized and structurally characterized. Studies show that these hydrazones exist in solid state and solution, exhibiting azo/enol-hydrazone tautomerism in solution. They act as univalent tridentate ligands in metal complexes (Kumar, S., Biju, S., & Sadasivan, V., 2018).

Antimicrobial and Antioxidant Properties

These synthesized compounds display significant antimicrobial activities. Additionally, they have been explored for their antioxidant properties, with some showing a better free radical scavenging effect than their complexes (Kumar, S., Biju, S., & Sadasivan, V., 2018).

Corrosion Inhibition

Novel aza-pseudopeptides containing this chemical structure have been tested as corrosion inhibitors for mild steel in acidic environments. These compounds are efficient corrosion inhibitors, and their efficacy increases with concentration (Chadli, R. et al., 2017).

Antibacterial Properties

Various derivatives have been synthesized and screened for antibacterial properties. These compounds have shown efficacy against multiple bacterial strains, suggesting potential chemotherapeutic properties (Ahmed, M. et al., 2006).

Synthesis of Novel Derivatives

Several studies focus on the synthesis of new compounds derived from this structure. These compounds have been characterized and their properties, such as antimicrobial, anti-inflammatory, and anticancer activities, have been explored (Asiri, A., Khan, S. A., 2010).

Catalysis and Photophysical Properties

The structure has been utilized in Rh(III)-catalyzed dehydrogenative annulation and spirocyclization, leading to the synthesis of highly functionalized compounds with significant photophysical properties (Shinde, V. et al., 2021).

Electronic and Thermal Properties

Research includes studying the electrical conductivity, electronic absorption, and thermal properties of metal complexes involving this compound. These studies contribute to understanding the stability and reactivity of such complexes (Li, X. et al., 2009).

Safety and Hazards

properties

IUPAC Name |

2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-12-16(19(25)22(20(12)2)13-8-4-3-5-9-13)21-17(23)14-10-6-7-11-15(14)18(21)24/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPCCZCGDDPWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2919981.png)

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2919983.png)

![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)

![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)

![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)

![(1R,3s,5S)-N-(2,6-difluorobenzyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2919998.png)

![1-(2,4-difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2920001.png)